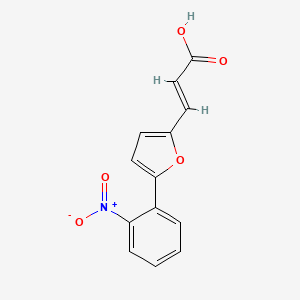
2,2-Dimethoxy-1-phenylethan-1-amine
概要
説明
“2,2-Dimethoxy-1-phenylethan-1-amine” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is a research-use-only product .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds like 2,2-Dimethoxy-1-phenylethan-1-amine, improving water treatment schemes. These processes are crucial for degrading toxic and hazardous amino-compounds and their by-products in water, highlighting global concerns about water pollution. AOPs, including ozone and Fenton processes, show significant reactivity towards various amines, dyes, and pesticides, emphasizing the necessity for optimized conditions to achieve efficient degradation and highlighting the potential for hybrid methods to provide synergistic effects (Bhat & Gogate, 2021).
Catabolism by Pseudomonas Species
Pseudomonas species can metabolize a wide range of biogenic amines, including this compound, as carbon and energy sources. This capacity for degradation is significant for understanding bacterial pathways and has biotechnological applications in removing amines from various sources, demonstrating the environmental and industrial relevance of these bacterial processes (Luengo & Olivera, 2020).
Synthesis and Functionalities of Poly(o-phenylenediamine)
Poly(o-phenylenediamine), a type of aromatic amine polymer, showcases multifunctionalities due to its amine groups. These include high permeaselectivity for ions, anticorrosion for metals, and adsorption for heavy metal ions. Such properties underline the importance of aromatic amines in developing advanced materials with diverse industrial applications, from environmental remediation to the protection of metals against corrosion (Xin-gui, 2008).
Analysis of Biogenic Amines in Foods
The determination of biogenic amines in foods is vital due to their potential toxicity and role as freshness indicators. High-performance liquid chromatography (HPLC) is the preferred method for analyzing these compounds, highlighting the significance of accurate and sensitive detection techniques in ensuring food safety and quality. This research underscores the importance of monitoring biogenic amines, like this compound, in food products to prevent intoxication and assess spoilage (Önal, 2007).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) are highlighted for their strong interaction with CO2, making them excellent candidates for CO2 capture applications. The incorporation of amino functionalities enhances CO2 sorption capacity, demonstrating the potential of these materials in addressing climate change through efficient greenhouse gas capture and separation technologies (Lin, Kong, & Chen, 2016).
作用機序
Target of Action
It is structurally similar to phenethylamine , which primarily targets the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in regulating monoamine neurotransmission .
Mode of Action
But, drawing parallels with phenethylamine, it might regulate monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction can lead to changes in the neurotransmitter levels in the brain, potentially affecting mood and cognition .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to be produced from the amino acid l-phenylalanine by the enzyme aromatic l-amino acid decarboxylase via enzymatic decarboxylation . It’s plausible that 2,2-Dimethoxy-1-phenylethan-1-amine might be involved in similar biochemical pathways.
Pharmacokinetics
Phenethylamine is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
Given its structural similarity to phenethylamine, it might have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .
生化学分析
Biochemical Properties
2,2-Dimethoxy-1-phenylethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, particularly monoamine oxidase B (MAO-B), which is involved in the metabolism of monoamine neurotransmitters . The interaction between this compound and MAO-B leads to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways by modulating the levels of neurotransmitters through its interaction with monoamine oxidase enzymes . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function. In other cell types, this compound may impact cellular processes such as proliferation, differentiation, and apoptosis, although specific effects may vary depending on the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and receptors. By inhibiting the activity of monoamine oxidase B, this compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, this compound may interact with other receptors and proteins, further influencing cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods . In in vitro studies, the effects of this compound on cellular function can be observed over various time points, providing insights into its short-term and long-term impacts. In in vivo studies, the temporal effects may also depend on the compound’s pharmacokinetics and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects on neurotransmission and behavior, while higher doses could lead to toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant impact on cellular or physiological processes. Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with monoamine oxidase enzymes . The primary metabolic pathway involves the oxidation of the compound by monoamine oxidase B, leading to the formation of metabolites that are further processed by other enzymes. These metabolic reactions can influence the compound’s activity and duration of action, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . This compound may be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of this compound in tissues can also impact its overall pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . This compound may be localized in specific organelles or compartments, such as the mitochondria or cytoplasm, where it can exert its effects on cellular function. Targeting signals or post-translational modifications may direct this compound to particular subcellular locations, influencing its activity and function.
特性
IUPAC Name |
2,2-dimethoxy-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEPJGPTFHSUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=CC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57962-58-0 | |
| Record name | 2,2-dimethoxy-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)

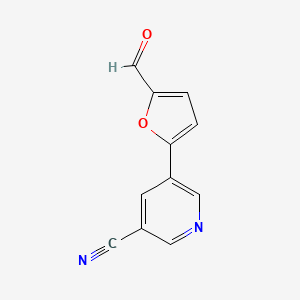
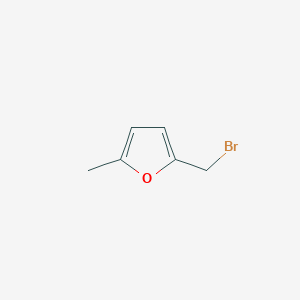
![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)

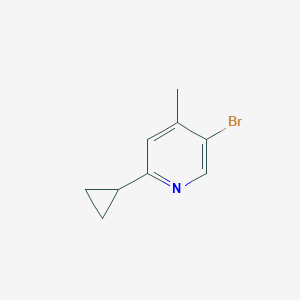
![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)
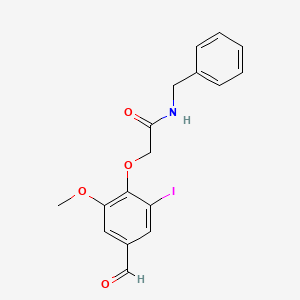

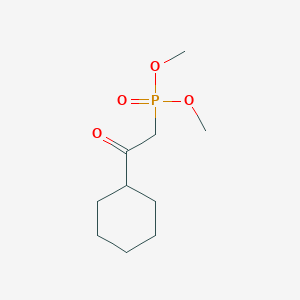
![5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B3273125.png)

